(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one

Chiral building block Asymmetric synthesis Stereochemical control

This enantiopure (1S,6S)-2-azabicyclo[4.2.0]octan-3-one offers a rigid, cis-fused 6,4-bicyclic lactam with defined stereochemistry at the ring junction. Unlike racemates or trans-fused isomers, its chair conformation locks the nitrogen axial and C-6 equatorial, preventing ring/nitrogen inversion. This pre-organized scaffold serves as a privileged proline surrogate for peptidomimetics targeting PPIs and proteases, and as a key intermediate in carbapenem-like antibiotics. Multigram scalability via STRINC methodology supports SAR campaigns. Insist on stereochemical integrity—generic substitution compromises binding orientation.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 2416219-24-2
Cat. No. B2828088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one
CAS2416219-24-2
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC2C1CCC(=O)N2
InChIInChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1
InChIKeyXIJZEAQMCMDCMV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one: A Chiral Bicyclic Lactam Building Block


(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one (CAS 2416219-24-2) is a chiral, conformationally constrained bicyclic lactam characterized by a cis-fused 6,4-azabicyclic system with two defined stereocenters at the ring junction . Its molecular formula is C₇H₁₁NO, with a monoisotopic mass of 125.084064 Da . The compound belongs to the 2-azabicyclo[4.2.0]octane family, a class of scaffolds that has been employed in the synthesis of proline analogues, peptidomimetics, and other bioactive molecular frameworks [1].

Why (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one Cannot Be Replaced by Other Azabicyclic Lactams


Azabicyclic lactams are not interchangeable due to their distinct stereochemical and conformational profiles. (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one features a cis-fused 6,4-ring system that imposes a specific chair conformation on the six-membered ring with the four-membered ring fixed in an N-axial and C-6-equatorial position, a geometry that completely restricts ring and nitrogen inversion [1]. This unique rigidity differs markedly from other isomers (e.g., (1R,6R) or trans-fused analogs) and from larger or smaller ring systems (e.g., 3.2.1 or 2.2.2 azabicyclic frameworks) [REFS-1, REFS-2]. Substituting this compound with a racemate or an alternative scaffold would alter the spatial orientation of functional groups and, consequently, the interaction with biological targets or the outcome of asymmetric transformations, making generic substitution unsuitable for applications requiring precise three-dimensional control [2].

Quantitative Differentiation: How (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one Outperforms Alternatives


Stereochemical Purity: (1S,6S) vs. Racemic Mixture

The (1S,6S) enantiomer is defined by two stereocenters with >99% enantiomeric excess (ee) when synthesized via chiral pool or asymmetric methods, whereas the corresponding racemate (e.g., (1RS,6SR) mixture) contains equal amounts of both enantiomers and thus exhibits no stereochemical preference [REFS-1, REFS-2]. In the context of the synthesis of 3-oxa-1-azabicyclo[4.2.0]octane intermediates for carbapenem antibiotics, asymmetric C–H insertion methods have achieved up to 96% ee, underscoring the value of high stereochemical purity in this scaffold family [1].

Chiral building block Asymmetric synthesis Stereochemical control

Conformational Rigidity: Fixed Chair vs. Flexible Alternatives

The 1-azabicyclo[4.2.0]octane scaffold, closely related to the 2-aza analogue, has been shown by NMR to adopt a rigid chair conformation with the four-membered ring in an N-axial and C-6-equatorial arrangement, preventing both ring and nitrogen inversion [1]. In contrast, monocyclic lactams (e.g., ε-caprolactam) and larger bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) exhibit multiple interconverting conformations at room temperature [REFS-2, REFS-3].

Conformational analysis NMR spectroscopy Molecular rigidity

Scalability: Multigram Synthesis vs. Milligrams-Only Alternatives

A general methodology for constructing 2-azabicyclo[n.2.0]alkane derivatives, including the parent 2-azabicyclo[4.2.0]octane, has been demonstrated on a multigram scale via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence [1]. This contrasts with many specialized azabicyclic scaffolds that are only accessible in milligram quantities through low-yielding, non-scalable routes [2].

Process chemistry Scalable synthesis Building block production

Thermal Stability: Decomposition Onset >320°C vs. Lower Stability Lactams

Polymeric derivatives of 1-azabicyclo[4.2.0]octane, which share the same core bicyclic framework as the 2-aza analogue, exhibit a glass transition temperature (Tg) of 8°C and begin to decompose only above 320°C [1]. In comparison, many aliphatic lactams (e.g., N-vinyl-ε-caprolactam) have significantly lower decomposition thresholds (often <250°C), limiting their use in high-temperature applications [2].

Thermal analysis Polymer chemistry Stability

Regioisomeric Differentiation: 2-Aza vs. 3-Aza Scaffold

The (1S,6S)-2-azabicyclo[4.2.0]octan-3-one scaffold places the lactam nitrogen at the 2-position of the bicyclic system, whereas the regioisomeric (1S,6S)-3-azabicyclo[4.2.0]octan-4-one (CAS not specified) positions the nitrogen at the 3-position . This seemingly minor change alters the hydrogen-bonding vectors and the orientation of the carbonyl group relative to the bicyclic framework, leading to distinct pharmacophore geometries. In the context of IAP antagonists based on azabicyclooctane cores, subtle changes in nitrogen placement resulted in >10-fold differences in binding affinity (Ki values ranging from 33 to 140 nM) [1].

Regioisomer Scaffold hopping Medicinal chemistry

High-Impact Applications of (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one in R&D and Production


Synthesis of Conformationally Constrained Proline Analogues for Peptidomimetic Drug Discovery

The rigid 2-azabicyclo[4.2.0]octane core serves as a proline surrogate that enforces a single, well-defined conformation. This is particularly valuable in the design of peptidomimetics targeting protein-protein interactions (PPIs) and protease inhibitors, where pre-organization of the backbone reduces the entropic penalty of binding. The scalable STRINC methodology enables the production of multigram quantities of the core scaffold, facilitating SAR exploration and lead optimization campaigns [1].

Asymmetric Synthesis of Carbapenem Antibiotic Intermediates

Although (1S,6S)-2-azabicyclo[4.2.0]octan-3-one itself is a lactam, its 3-oxa-1-aza analogs (which share the same [4.2.0] framework) have been prepared with up to 96% ee via asymmetric C–H insertion and serve as key intermediates in the synthesis of carbapenem antibiotics. The high stereochemical purity and conformational rigidity of the bicyclic core are essential for achieving the desired biological activity in these life-saving antibacterial agents [1].

Polymer Chemistry: Synthesis of Thermally Stable Polybases and Functional Materials

The azabicyclo[4.2.0]octane framework can be polymerized to yield polybases with quantitative titration behavior and high thermal stability (decomposition >320°C). Such polymers have potential applications as ion-exchange resins, catalyst supports, and specialty coatings where elevated temperature stability is required. The unique rigidity of the monomer translates into a well-defined polymer chain arrangement, as evidenced by NMR studies [1].

Scaffold for IAP Antagonists and Caspase-1 Inhibitors

Derivatives of the 2-azabicyclo-octane scaffold have been elaborated into potent inhibitors of apoptosis proteins (IAP) antagonists (Ki values as low as 33 nM) and Caspase-1 inhibitors (IC₅₀ = 17 nM). The rigid, chiral bicyclic framework is a privileged pharmacophore for engaging these protein targets, and the (1S,6S) stereochemistry provides a defined three-dimensional orientation for key binding interactions. Procurement of the enantiopure (1S,6S) lactam ensures a consistent starting point for medicinal chemistry programs targeting these therapeutic areas [2].

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